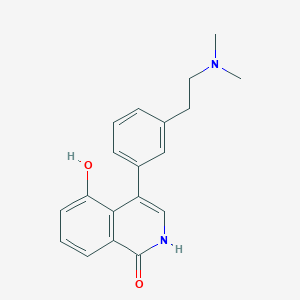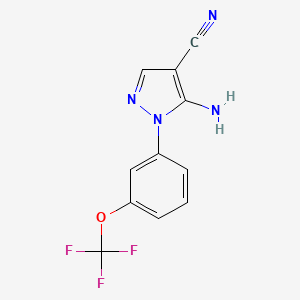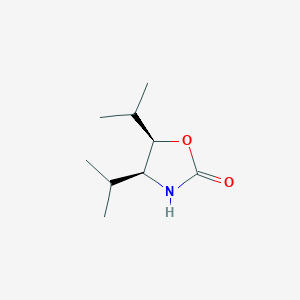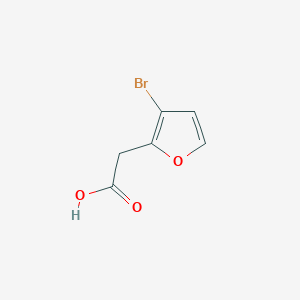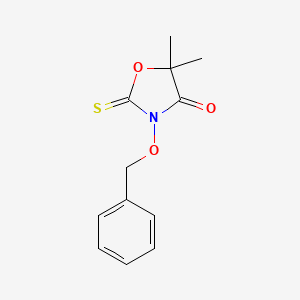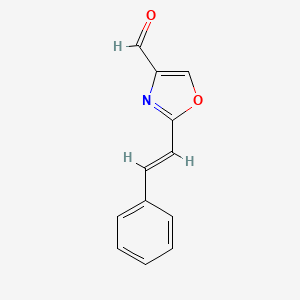
2-Styryloxazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Styryloxazole-4-carbaldehyde is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a styryl group attached to the oxazole ring, with an aldehyde functional group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Styryloxazole-4-carbaldehyde typically involves the condensation of styryl derivatives with oxazole precursors. One common method includes the reaction of styryl bromide with oxazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2-Styryloxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The styryl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts such as Lewis acids.
Major Products:
Oxidation: 2-Styryloxazole-4-carboxylic acid.
Reduction: 2-Styryloxazole-4-methanol.
Substitution: Various substituted styryl derivatives.
科学研究应用
2-Styryloxazole-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Styryloxazole-4-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The styryl group may also interact with cellular membranes and other biomolecules, contributing to its biological effects. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
相似化合物的比较
2-Styrylthiazole-4-carbaldehyde: Similar structure with a thiazole ring instead of an oxazole ring.
2-Styrylbenzoxazole-4-carbaldehyde: Contains a benzoxazole ring, offering different electronic properties.
2-Styrylbenzothiazole-4-carbaldehyde: Features a benzothiazole ring, which may influence its reactivity and biological activity.
Uniqueness: 2-Styryloxazole-4-carbaldehyde is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical and biological activities.
属性
分子式 |
C12H9NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC 名称 |
2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-11-9-15-12(13-11)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ |
InChI 键 |
DIPCBOKEESSSLI-VOTSOKGWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=CO2)C=O |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CO2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


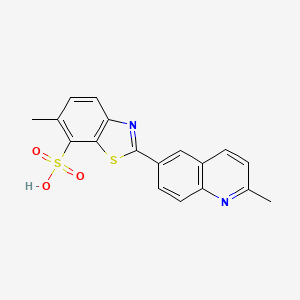
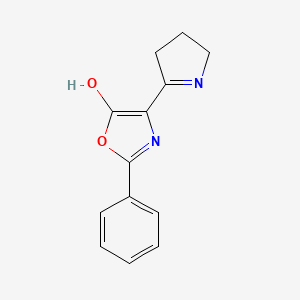
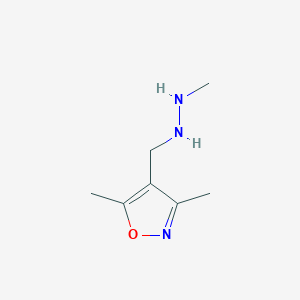
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)

![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
